An In-depth Technical Guide to the Physical Properties of (S)-1-(4-bromophenyl)ethanamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of (S)-1-(4-bromophenyl)ethanamine Hydrochloride
Introduction: The Significance of Physical Properties in Drug Development
(S)-1-(4-bromophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in medicinal chemistry and pharmaceutical development. As a key building block for more complex molecules, a thorough understanding of its physical properties is paramount for its effective use.[1][2] These properties govern its behavior from synthesis and purification to formulation and bioavailability, directly impacting its potential as a therapeutic agent. This guide provides a comprehensive overview of the key physical characteristics of (S)-1-(4-bromophenyl)ethanamine hydrochloride, offering both established data and detailed, field-proven methodologies for their determination. For researchers and drug development professionals, this document serves as a practical reference for ensuring the quality, consistency, and optimal application of this important chemical entity.
Core Identification and Chemical Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The following table summarizes the fundamental identifiers for (S)-1-(4-bromophenyl)ethanamine hydrochloride.
| Property | Value | Source(s) |
| Chemical Name | (1S)-1-(4-bromophenyl)ethan-1-amine hydrochloride | [1][3] |
| CAS Number | 84499-77-4 | [1] |
| Molecular Formula | C₈H₁₁BrClN | [1] |
| Molecular Weight | 236.54 g/mol | [1] |
| Appearance | Typically a solid form, enhancing stability and water solubility. | [1] |
| Melting Point | Not reported in publicly available literature. | |
| Solubility | Expected to be soluble in water.[1] Specific quantitative data is not widely reported. |
Melting Point Determination: A Critical Purity Indicator
The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow. The presence of impurities will generally depress the melting point and broaden the melting range.[1] In the context of pharmaceutical development, a consistent and sharp melting point is a key quality control parameter, ensuring batch-to-batch consistency.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the determination of the melting point range using a digital melting point apparatus.
I. Sample Preparation:
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Ensure the (S)-1-(4-bromophenyl)ethanamine hydrochloride sample is completely dry and in a fine powdered form. If necessary, gently grind any coarse crystals in a mortar and pestle.
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Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.
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Invert the capillary tube and gently tap the closed end on a hard surface to tightly pack the sample into the bottom of the tube.
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The packed sample height should be between 2.5 and 3.5 mm.
II. Instrument Setup and Measurement:
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Set the starting temperature of the melting point apparatus to approximately 10°C below the expected melting point. If the expected melting point is unknown, a preliminary rapid scan can be performed to determine an approximate range.
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Insert the packed capillary tube into the heating block of the apparatus.
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Set the heating rate to 1°C per minute.
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Observe the sample through the viewing lens.
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Record the temperature at which the first signs of melting (collapse or wetting of the solid) are observed. This is the onset of the melting range.
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Continue heating and record the temperature at which the sample is completely liquefied. This is the clear point, marking the end of the melting range.
III. Causality and Trustworthiness: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. The use of a finely powdered and tightly packed sample ensures uniform heat transfer. This self-validating system relies on the sharp, reproducible melting range of a pure substance as an internal indicator of quality.
Solubility Profile: Implications for Formulation and Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. As a hydrochloride salt, (S)-1-(4-bromophenyl)ethanamine is expected to exhibit enhanced aqueous solubility compared to its free amine form.[1] A quantitative understanding of its solubility in aqueous buffers and relevant organic solvents is essential for developing effective formulations.
The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a given solvent.
Experimental Protocol: Shake-Flask Solubility Determination
This protocol details the determination of the aqueous solubility of (S)-1-(4-bromophenyl)ethanamine hydrochloride.
I. Preparation of Saturated Solution:
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Add an excess amount of solid (S)-1-(4-bromophenyl)ethanamine hydrochloride to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial. The excess solid should be clearly visible.
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Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
II. Sample Analysis:
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After the incubation period, allow the vial to stand undisturbed for a short time to allow the excess solid to sediment.
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Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by using a filtered syringe.
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Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established analytical method.
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Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Prepare a calibration curve using standard solutions of known concentrations of (S)-1-(4-bromophenyl)ethanamine hydrochloride to accurately determine the concentration in the diluted supernatant.
III. Data Interpretation and Rationale: The measured concentration, after accounting for the dilution factor, represents the thermodynamic solubility of the compound under the specified conditions. Performing this experiment at different pH values is crucial for understanding the pH-solubility profile, which is particularly important for drugs that will encounter the varying pH environments of the gastrointestinal tract.
Spectroscopic Characterization: Elucidating Molecular Structure
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound. For (S)-1-(4-bromophenyl)ethanamine hydrochloride, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include a doublet for the methyl group (CH₃) adjacent to the chiral center, a quartet for the methine proton (CH) at the chiral center, and multiplets in the aromatic region for the protons on the bromophenyl ring. The protons of the amine group (NH₃⁺) would likely appear as a broad singlet.
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¹³C NMR: The spectrum would show distinct signals for the methyl carbon, the methine carbon, and the aromatic carbons, including the carbon atom bonded to the bromine.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (S)-1-(4-bromophenyl)ethanamine hydrochloride, characteristic absorption bands are expected for the N-H bonds of the ammonium salt, C-H bonds of the alkyl and aromatic groups, C=C bonds of the aromatic ring, and the C-Br bond.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For (S)-1-(4-bromophenyl)ethanamine hydrochloride, the mass spectrum would be expected to show a molecular ion peak corresponding to the free amine (after loss of HCl). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom (approximately equal intensity for M+ and M+2 peaks). Common fragmentation pathways for amines include the alpha-cleavage of an alkyl radical.[4][5]
Conclusion
The physical properties of (S)-1-(4-bromophenyl)ethanamine hydrochloride are fundamental to its application in research and drug development. While some of these properties, such as a definitive melting point and quantitative solubility data, are not widely published, this guide provides robust, standard methodologies for their determination. By following these protocols, researchers and scientists can ensure the quality and consistency of this chiral building block, enabling its successful application in the synthesis of novel chemical entities. The systematic characterization of its physical properties is a critical step in advancing from a chemical of interest to a potential therapeutic agent.
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